![molecular formula C24H19N3O B5137534 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide](/img/structure/B5137534.png)
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide
Übersicht
Beschreibung
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide, commonly known as DPPA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DPPA belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
HDAC Inhibition and Anticancer Potential
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives have been studied for their histone deacetylase (HDAC) inhibition and potential as anticancer agents. In a study by Li et al. (2012), derivatives of this compound demonstrated significant inhibitory activity against HDAC, particularly compound 8c, which showed potent biological activity against the HCT116 cancer cell line. This indicates its potential as an anticancer agent, especially for inhibiting tumor growth (Li et al., 2012).
Anti-Inflammatory, Antioxidant, and Antimicrobial Activities
Another research focus has been on the anti-inflammatory, antioxidant, and antimicrobial properties of related compounds. Bandgar et al. (2009) synthesized a series of pyrazole chalcones, including 3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives, which exhibited significant inhibitory activities against TNF-alpha and IL-6, demonstrating anti-inflammatory potential. Additionally, they showed antioxidant (DPPH free radical scavenging) and antimicrobial activities against various pathogenic bacteria and fungi (Bandgar et al., 2009).
Antimicrobial Evaluation of Pyrazole Derivatives
Ningaiah et al. (2014) reported on the synthesis and antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles. This study found that several synthesized compounds, particularly compound 7m, showed effective antimicrobial properties. These compounds represent a new class of potential antimicrobial agents (Ningaiah et al., 2014).
Antiviral Activity and Synthesis
Tantawy et al. (2012) synthesized a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, evaluating their in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1. The study revealed that certain compounds exhibited strong antiviral activity, highlighting the potential for further development in antiviral treatments (Tantawy et al., 2012).
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c28-23(25-21-12-6-2-7-13-21)17-16-20-18-27(22-14-8-3-9-15-22)26-24(20)19-10-4-1-5-11-19/h1-18H,(H,25,28)/b17-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYAVZKSKBNJE-MSUUIHNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.